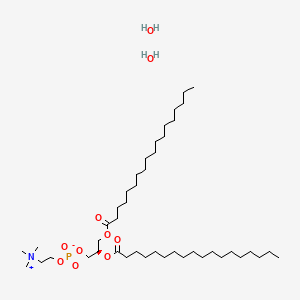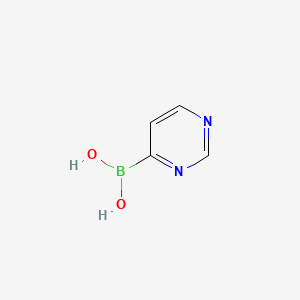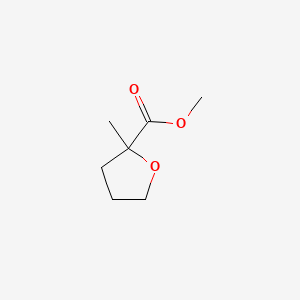
对甲苯磺丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metolazone is a thiazide diuretic (water pill) that reduces the amount of water in the body by increasing the flow of urine . It is used to treat fluid retention (edema) and swelling caused by congestive heart failure, kidney disease, or other medical conditions . Metolazone is also used alone or together with other medicines to treat high blood pressure (hypertension) .
Synthesis Analysis
Metolazone is synthesized through a series of chemical reactions. One method involves the formation of a parenteral formulation of metolazone comprising a lyophilized solid prepared from the sodium salt of metolazone and sodium hydroxide .Molecular Structure Analysis
The crystal structure of metolazone has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Metolazone crystallizes in space group P -1 (#2) with a = 8.1976 (5), b = 14.4615 (69), c = 16.0993 (86) Å, α = 115.009 (18), β = 90.096 (7), γ = 106.264 (4)°, V = 1644.52 (9) Å .Chemical Reactions Analysis
Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules (mostly in the distal tubules), decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .Physical And Chemical Properties Analysis
Metolazone is a crystalline solid with a melting point of 252-254°C . It is virtually insoluble in water (0.02 mg/mL), making it challenging to achieve an effective concentration in a volume of water suitable for parenteral administration .科学研究应用
电化学行为
研究了对甲苯磺丁酰胺在玻碳电极上的电化学行为,揭示了涉及磺酰胺部分的 pH 依赖性氧化过程。该过程分两步进行,包括具有两个电子和两个质子的可逆第一次氧化,然后是不可逆的一电子转移。本研究有助于理解对甲苯磺丁酰胺的电化学性质 (Pontinha, Oliveira, & Oliveira‐Brett, 2008)。
核磁共振 (NMR) 研究
对甲苯磺丁酰胺的详细 NMR 研究使用一维和二维技术分配和分析了 ~1H 和 ~(13)C NMR 光谱,为理解其分子结构和特性做出了重大贡献 (Jianjun, Haiyan, Jing-guo, & Tao, 2004)。
激活人孕烷 X 受体
研究表明,对甲苯磺丁酰胺可以激活人孕烷 X 受体,从而诱导细胞色素 P450 3A4 和多药耐药蛋白 1 的表达。这一发现对于理解对甲苯磺丁酰胺在药物代谢和潜在的药物-药物相互作用中的作用至关重要 (Banerjee & Chen, 2014)。
缓蚀
一项研究证明了对甲苯磺丁酰胺在盐酸溶液中对钢腐蚀的抑制作用。这项研究对于理解对甲苯磺丁酰胺作为缓蚀剂的潜在应用具有重要意义 (Abeng, Ikpi, Anadebe, & Emori, 2020)。
延长秀丽隐杆线虫的寿命
对甲苯磺丁酰胺被确定为一种激活线粒体未折叠蛋白反应的化合物,延长了秀丽隐杆线虫的寿命。这一发现对于衰老和长寿的研究具有重要意义 (Ito et al., 2020)。
药代动力学研究
一项针对健康中国人群的对甲苯磺丁酰胺药代动力学性质的研究提供了对其吸收、分布和消除的见解,这对于理解其治疗用途和疗效至关重要 (Li et al., 2017)。
晶体结构分析
使用同步加速器 X 射线粉末衍射分析了对甲苯磺丁酰胺的晶体结构,为其分子结构和性质提供了详细的见解 (Kaduk, Gindhart, & Blanton, 2019)。
作用机制
Mode of Action
The actions of p-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine .
Biochemical Pathways
p-Metolazone’s action on the renal tubular mechanism affects the body’s electrolyte balance. By inhibiting sodium reabsorption, it indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney . This action can lead to a decrease in blood volume and an increase in urine volume . Furthermore, p-Metolazone has been shown to upregulate mitochondrial chaperones, which could have implications for cellular longevity .
Pharmacokinetics
The bioavailability of p-Metolazone is approximately 65% . It is minimally metabolized in the kidneys and has an elimination half-life of 14 hours . The drug is primarily excreted in the urine . These properties influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic effect .
Result of Action
The primary result of p-Metolazone’s action is diuresis, or increased urine production . This leads to a decrease in blood volume, which can lower blood pressure and prevent excess fluid accumulation in conditions such as congestive heart failure . Additionally, it has been shown to increase the excretion of phosphate and magnesium ions .
Action Environment
The efficacy and stability of p-Metolazone can be influenced by various environmental factors. For instance, renal and heart failure often coexist and contribute to fluid retention . In such cases, p-Metolazone remains active even when the glomerular filtration rate (GFR) is below 30–40 mL/min, giving it a considerable advantage over other thiazide diuretics . Furthermore, the drug’s action can be affected by dietary adjustments and the use of other diuretics .
安全和危害
Metolazone should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .
生化分析
Biochemical Properties
p-Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules, mostly in the distal tubules . This action decreases sodium reabsorption, and increases sodium, chloride, and water excretion . The inhibition of sodium transport is a key biochemical reaction that p-Metolazone is involved in.
Cellular Effects
p-Metolazone has significant effects on various types of cells, particularly those in the kidneys. By inhibiting sodium transport in renal tubules, it influences cell function by altering ion balance and fluid volume . This can impact cell signaling pathways and cellular metabolism, particularly pathways involved in ion transport and fluid balance.
Molecular Mechanism
The molecular mechanism of p-Metolazone involves its interaction with renal tubular cells. It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This interference with the renal tubular mechanism of electrolyte reabsorption is how p-Metolazone exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Metolazone can change over time. For instance, a pharmacokinetic study showed that the AUC and Cmax of p-Metolazone showed dose proportionality after a single dose . This indicates that the drug’s effects can vary based on dosage and timing.
Dosage Effects in Animal Models
While specific studies on the dosage effects of p-Metolazone in animal models are limited, pharmacokinetic studies in humans have shown dose proportionality . This suggests that similar effects might be observed in animal models, with varying effects based on the dosage of p-Metolazone administered.
Metabolic Pathways
p-Metolazone is involved in the metabolic pathway related to sodium transport in the kidneys . It interacts with the epithelial cells of the renal tubules to inhibit sodium reabsorption, which in turn affects the metabolic flux of sodium and other ions.
Transport and Distribution
p-Metolazone is primarily transported and distributed within the body via the bloodstream. After oral administration, it is absorbed and then distributed to its site of action in the kidneys . Here, it interacts with the cells of the renal tubules to exert its diuretic effect.
Subcellular Localization
The subcellular localization of p-Metolazone is primarily at the renal tubules in the kidneys, where it acts to inhibit sodium reabsorption . This localization is crucial for its function as a diuretic, as it allows p-Metolazone to directly interact with the cells and structures involved in sodium transport and fluid balance.
属性
IUPAC Name |
7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXBEQHWXLTOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-63-6 |
Source


|
| Record name | p-Metolazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-METOLAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)




![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)
